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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and measuring the
efficacy of SOM3355 in reducing chorea, a hallmark motor symptom of Huntington's disease
(HD). This document outlines the mechanism of action of SOM3355, detailed protocols from

clinical trials, and relevant preclinical assessment methodologies.

Introduction to SOM3355

SOMS3355 is an investigational drug for the treatment of chorea in Huntington's disease.[1][2] It
is a repurposed therapeutic, with its active ingredient, bevantolol hydrochloride, previously
used to treat hypertension.[1][3] The potential of SOM3355 for treating chorea was identified
through an artificial intelligence-based screening platform.[1][3] The U.S. Food and Drug
Administration (FDA) has granted Orphan Drug Designation to SOM3355 for this indication.[3]

[4]

The therapeutic rationale for SOM3355 lies in its unique dual mechanism of action. It functions
as both a selective B1l-adrenergic antagonist and an inhibitor of Vesicular Monoamine
Transporter 1 and 2 (VMAT1 and VMAT?2).[5][6] VMAT2 inhibition is a clinically validated
approach for managing chorea, as it leads to a depletion of monoamines like dopamine in the
central nervous system.[7] The combined VMAT1 and VMAT2 inhibition by SOM3355 is
believed to offer a more balanced modulation of dopamine signaling, potentially reducing the
risk of adverse psychiatric effects often associated with pure VMAT?2 inhibitors.[3][5]
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Preclinical Assessment of SOM3355

While specific preclinical study protocols for SOM3355 have not been detailed in publicly
available literature, it has been confirmed that in vitro functional studies have validated its
VMAT2 inhibitory activity, and in vivo studies have confirmed its ability to penetrate the brain.[8]
This section outlines the general methodologies applicable for the preclinical evaluation of a
VMAT2 inhibitor like SOM3355 for chorea reduction.

In Vitro Protocols
1. VMAT?2 Inhibition Assays:

» Objective: To determine the potency and selectivity of SOM3355 in inhibiting VMAT2.
e Methodologies:

o Radioligand Binding Assay: This assay measures the affinity of SOM3355 for VMAT2. It
typically involves using membranes from cells expressing VMAT2 (e.g., rat striatum) and a
radiolabeled VMAT2 ligand, such as [3H]dihydrotetrabenazine. The ability of SOM3355 to
displace the radioligand is quantified to determine its binding affinity (Ki).[7]

o Monoamine Uptake Assay: This functional assay assesses the ability of SOM3355 to block
the transport of monoamines into synaptic vesicles. Cells expressing VMAT?2 (e.g., PC12
or HEK293 cells) are pre-incubated with varying concentrations of SOM3355, followed by
the addition of a radiolabeled monoamine (e.g., [*H]dopamine). The reduction in
monoamine uptake in the presence of SOM3355 is measured to determine its inhibitory
concentration (IC50).[7]

2. In Vivo Protocols:

» Objective: To evaluate the efficacy of SOM3355 in reducing chorea-like movements and to
assess its pharmacokinetic and safety profile in animal models of Huntington's disease.

e Animal Models: Transgenic mouse models that recapitulate the motor deficits of HD are
commonly used. These include:
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o R6/2 mice: Express an N-terminal fragment of the mutant huntingtin protein and exhibit a
rapid and severe motor phenotype.

o N171-82Q mice: Another fragment model with a less aggressive phenotype than R6/2

mice.

o YAC128 and BACHD mice: These models express the full-length mutant huntingtin protein
and show a more slowly progressing phenotype that closely mimics the human disease.

o Behavioral Assessment of Chorea:

o Open Field Test: This test can be used to assess general locomotor activity and identify
hyperkinesia, a characteristic of chorea in some animal models.

o Rotarod Test: This test evaluates motor coordination and balance. A reduction in the time
the animal can stay on a rotating rod can indicate motor deficits.

o Grip Strength Test: Measures the muscular strength of the animal, which can be affected
by the progression of HD-like symptoms.

e Pharmacokinetic Studies: These studies are crucial to confirm that SOM3355 can cross the
blood-brain barrier and reach its target in the central nervous system. This involves
administering the drug to the animals and measuring its concentration in plasma and brain
tissue over time.[8]

Clinical Measurement of Chorea Reduction

Clinical trials have provided robust quantitative data on the efficacy of SOM3355 in reducing
chorea in patients with Huntington's disease.

Clinical Trial Protocols
1. Phase 2a Proof-of-Concept Study (NCT03575676):

» Objective: To assess the efficacy and safety of SOM3355 in reducing chorea in HD patients.

[9]

o Study Design: A randomized, double-blind, placebo-controlled, crossover study.[9]
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o Participants: 32 patients with Huntington's disease and chorea.[9]

o Treatment Regimen: Patients received two different doses of SOM3355 (100 mg and 200
mg, twice daily) and a placebo in a sequential crossover design, with each treatment period
lasting six weeks.[3][9]

» Primary Efficacy Endpoint: The primary outcome was the improvement in the Total Maximal
Chorea (TMC) score of the Unified Huntington's Disease Rating Scale (UHDRS). A response
was defined as an improvement of at least 2 points in the TMC score during any active
treatment period compared to the placebo period.[9]

2. Phase 2b Study (NCT05475483):
o Objective: To further evaluate the efficacy and safety of two different doses of SOM3355.[4]

o Study Design: A 12-week, randomized, double-blind, placebo-controlled study with parallel
groups.[4]

 Participants: 129 patients with choreic movements associated with Huntington's disease.[10]

o Treatment Regimen: Patients were randomized to receive either SOM3355 at a dose of 400
mg/day or 600 mg/day, or a placebo.[10]

e Primary Efficacy Endpoint: The primary outcome was the change in the UHDRS-TMC score
from baseline to the end of the 12-week treatment period.[4]

3. Planned Phase 3 Study:
o Study Design: A 12-week, double-blind, placebo-controlled study.[2]
 Participants: Individuals with mild-to-severe Huntington's disease.[2]

» Treatment Regimen: Participants will be randomized to receive either 600 mg of SOM3355
daily or a placebo.[2]

Quantitative Data from Clinical Trials
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The following tables summarize the key quantitative outcomes from the clinical trials of

SOMS3355.

Table 1: Phase 2a Proof-of-Concept Study Results[9]

Efficacy Measure

Result

Primary Endpoint Met

57.1% of patients showed a =2 point

improvement in TMC score vs. placebo.

Dose-Dependent Improvement in TMC Score

A significant improvement of -1.14 points was
observed with 200 mg twice daily SOM3355

compared to placebo.

Responder Analysis (Improvement in TMC

Score vs. Placebo)

=3 point improvement

28.6% of patients

>4 point improvement

25.0% of patients

=5 point improvement

17.9% of patients

=6 point improvement

10.7% of patients

Table 2: Phase 2b Study Results[6][10]

Efficacy Measure

Result

Chorea Improvement (600 mg/day vs. Placebo)

Statistically significant improvement in the
UHDRS-TMC score.

Responder Analysis (600 mg/day)

A higher percentage of patients showed
improvement in the Clinical Global Impression of
Change (CGI-C) and Patient Global Impression
of Change (PGI-C) compared to placebo.

Safety and Tolerability

No worsening of depression or suicidal
thoughts, no somnolence, and no akathisia were

reported.
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Visualizing the Mechanism and Workflow

To better understand the underlying principles and experimental processes, the following
diagrams illustrate the mechanism of action of SOM3355 and a typical workflow for its clinical
evaluation.

Mechanism of Action of SOM3355 in Reducing Chorea
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Caption: Mechanism of SOM3355 in reducing chorea.
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Clinical Trial Workflow for Measuring Chorea Reduction

4 Patient Screening and Enrollment )

HD Patients with Chorea

Cnclusion/Exclusion Criteria
Informed Consent

4 Randomization and Treatmen )
\

. J

Randomization

SOM3355 (e.g., 600 mg/day)

4 Efficacy and Safety Assessment )
v v v
Follow-up Assessments (e.g., 12 weeks)j Baseline Assessment (UHDRS—TMC)T

Data Analysis
Y

- Statistical Analysis
Adverse Event Monltonngj -[ (Change in UHDRS-TMC score)

Click to download full resolution via product page

Caption: Clinical trial workflow for chorea measurement.
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Conclusion

SOM3355 represents a promising therapeutic candidate for the management of chorea in
Huntington's disease, with a novel dual mechanism of action that may offer a favorable safety
profile. The clinical development program for SOM3355 has employed rigorous, well-defined
protocols, primarily utilizing the UHDRS-TMC score to quantify chorea reduction. The data from
Phase 2a and 2b trials demonstrate a clinically meaningful and statistically significant reduction
in chorea, supporting its continued development in a Phase 3 trial. For researchers and drug
development professionals, the methodologies outlined in this document provide a framework
for the evaluation of VMAT2 inhibitors and the measurement of their impact on chorea in both
preclinical and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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